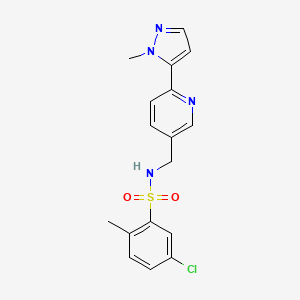

5-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-Chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a complex organic compound characterized by its sulfonamide group and multiple aromatic rings

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the core aromatic structures. One common approach is the Suzuki-Miyaura cross-coupling reaction , which forms carbon-carbon bonds between boronic acids and halides. This reaction is favored for its mild conditions and functional group tolerance.

Industrial Production Methods: In an industrial setting, the compound is synthesized using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves careful control of temperature, pressure, and the use of catalysts to facilitate the reactions.

Analyse Des Réactions Chimiques

Types of Reactions: This compound can undergo various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonyl chlorides.

Reduction: The nitro group in the pyridine ring can be reduced to an amine.

Substitution: The chlorine atom on the benzene ring can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Typical reducing agents are iron (Fe) and hydrogen gas (H2).

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed:

Oxidation: Sulfonyl chlorides

Reduction: Amines

Substitution: Various substituted benzene derivatives

Applications De Recherche Scientifique

The compound 5-chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential applications in various scientific fields, particularly in medicinal chemistry and agricultural science. This article explores its applications, synthesizing data from diverse studies and case reports.

Structure and Composition

The molecular formula of this compound is C15H18ClN5O2S . The compound features a chlorobenzene ring, a sulfonamide functional group, and a pyrazole-pyridine moiety, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Case Study: A series of experiments demonstrated that structurally related sulfonamides had minimum inhibitory concentrations (MICs) comparable to established antibiotics like penicillin and ciprofloxacin, suggesting potential as alternative antimicrobial agents .

Anticancer Potential

Sulfonamides have been investigated for their anticancer properties. Studies have shown that certain derivatives can induce apoptosis in cancer cell lines, including lung and breast cancer cells. The mechanism often involves the inhibition of specific pathways crucial for tumor growth .

Case Study: In one study, a related compound was tested against the NCI-60 cell line panel, revealing significant cytotoxicity with GI50 values ranging from 1.9 to 3.0 μM across various cancer types . This highlights the potential of this compound as a candidate for further anticancer drug development.

Agricultural Applications

The compound's herbicidal properties have also been explored. Similar compounds have been found to inhibit specific enzymes involved in plant growth, making them candidates for use as herbicides in agricultural settings .

Case Study: Research on related sulfonamide derivatives demonstrated effective inhibition of photosynthetic electron transport in plants, suggesting their utility in controlling weed growth without affecting crop yields .

Mécanisme D'action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, altering their activity and leading to biological effects. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparaison Avec Des Composés Similaires

5-Chloro-2-methyl-N-(6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)benzenesulfonamide

2-Methyl-N-(6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)benzenesulfonamide

5-Chloro-N-(6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)benzenesulfonamide

Uniqueness: This compound is unique due to its specific arrangement of functional groups and the presence of both chloro and methyl substituents on the benzene ring

Activité Biologique

5-Chloro-2-methyl-N-((6-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzenesulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This compound features a complex structure that incorporates a chloro group, a methyl group, and a pyrazole-pyridine moiety, which are significant for its pharmacological properties.

The molecular formula of this compound is C17H20ClN3O2S, with a molecular weight of approximately 363.88 g/mol. The presence of the sulfonamide functional group suggests potential applications in antimicrobial and anti-inflammatory therapies.

Structural Formula

Antimicrobial Properties

Research indicates that sulfonamides, including derivatives like this compound, exhibit significant antimicrobial activity. These compounds inhibit bacterial dihydropteroate synthase, an enzyme critical for folate biosynthesis in bacteria. In vitro studies have shown promising results against various bacterial strains, suggesting potential utility in treating infections caused by resistant bacteria.

Anticancer Activity

The pyrazole and pyridine moieties are known to enhance the anticancer properties of compounds through various mechanisms, including inhibition of specific kinases involved in cancer cell proliferation. Studies have demonstrated that similar compounds can induce apoptosis in cancer cells and inhibit tumor growth in xenograft models.

Case Studies

- Inhibition of MET Kinase : A related compound was reported to demonstrate nanomolar inhibition of MET kinase activity, indicating that structural analogs may possess similar potent effects against oncogenic signaling pathways .

- P2Y12 Antagonism : Another study focused on the discovery of reversible P2Y12 antagonists highlighted the importance of structural features found in sulfonamide derivatives for cardiovascular applications .

Research Findings Summary Table

Propriétés

IUPAC Name |

5-chloro-2-methyl-N-[[6-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17ClN4O2S/c1-12-3-5-14(18)9-17(12)25(23,24)21-11-13-4-6-15(19-10-13)16-7-8-20-22(16)2/h3-10,21H,11H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDSNDQAJGIWVJN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NCC2=CN=C(C=C2)C3=CC=NN3C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17ClN4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.